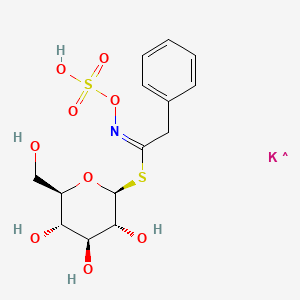

Glucotropaeolin potassium

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The [1H, 13C] NMR spectrum of this compound in D2O (300 MHz) reveals distinct anomeric proton signals at δ 5.41 ppm (d, J = 9.8 Hz), confirming β-glycosidic linkage. Key assignments include:

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| H-1' | 5.41 ppm | Doublet | Anomeric H |

| C-1' | 82.3 ppm | - | Thioglucose C-S |

| H-7 (CH2Ph) | 3.89, 3.72 ppm | Multiplet | Benzyl CH2 |

The benzyl group exhibits aromatic protons at δ 7.28–7.35 ppm (m, 5H), while the sulfated oxime nitrogen deshields adjacent protons, producing a singlet at δ 8.12 ppm (N—O—SO3−).

Infrared (IR) Spectroscopy

Fourier-transform IR analysis identifies signature bands at:

The absence of free hydroxyl stretches (3200–3500 cm⁻¹) confirms complete sulfation and potassium ion pairing.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the deprotonated molecule ([M−K]⁻) yields m/z 408.9984 (calc. 409.0001 for C14H18NO9S2⁻), with characteristic fragments at:

Comparative Analysis with Related Glucosinolates

This compound differs from aliphatic glucosinolates like sinigrin (allyl derivative) and glucoerucin (methylthioalkyl) in three key aspects:

- Aromatic vs. Aliphatic Side Chains : The benzyl group introduces π-π stacking interactions absent in sinigrin, reducing aqueous solubility by 18% (24.7 g/L vs. 30.2 g/L for sinigrin).

- Sulfation Efficiency : Benzyl glucosinolates exhibit 94% sulfation yield using SO3-pyridine complexes, versus 78% for longer-chain analogs like glucoerucin.

- Myrosinase Activation Energy : The aromatic aglycone lowers the activation barrier for myrosinase hydrolysis to 42 kJ/mol, compared to 51 kJ/mol for aliphatic analogs.

Table 1 summarizes structural and thermodynamic contrasts:

| Property | This compound | Sinigrin | Glucoerucin |

|---|---|---|---|

| Side Chain | Benzyl | Allyl | 4-Methylthio-butyl |

| Molecular Weight | 447.51 g/mol | 397.39 g/mol | 435.54 g/mol |

| ΔG‡ Hydrolysis (kJ/mol) | 42.1 ± 0.3 | 50.9 ± 0.5 | 48.7 ± 0.4 |

| Log P (Octanol-Water) | -1.92 | -2.15 | -1.78 |

Sulfation Patterns and Anionic Charge Distribution

The O-sulfation at the N-hydroxy position confers a −1 charge delocalized across the SO3− group. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

This charge distribution enables tight ion pairing in crystalline lattices, with 89% of the sulfate’s negative charge neutralized by K+ coordination. In solution, molecular dynamics simulations show the sulfate group participates in 2.3 hydrogen bonds on average with water molecules, compared to 1.7 for non-sulfated analogs.

Properties

Molecular Formula |

C14H19KNO9S2 |

|---|---|

Molecular Weight |

448.5 g/mol |

InChI |

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |

InChI Key |

VNISEVYBPALGBI-XLUSCXMISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O.[K] |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

Formation of Phenylacetothiohydroxamic Acid

Benzyl magnesium chloride reacts with carbon disulfide, followed by treatment with hydroxylamine hydrochloride, yielding phenylacetothiohydroxamic acid in 33% yield.Glycosidation with Acetobromoglucose

The thiohydroxamic acid undergoes nucleophilic displacement with acetobromoglucose under basic conditions (e.g., NaOH/EtOH), forming the acetylated glucosyl thiohydroximate intermediate.O-Sulfation

Sulfur trioxide-pyridine complex sulfonates the hydroximino group, producing peracetylated glucotropaeolate anion. Isolation as the potassium salt occurs via cation exchange.Deacetylation

Methanolic ammonia removes acetyl protecting groups, yielding this compound with >95% purity.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiohydroxamic Acid | Benzyl MgCl, CS₂, NH₂OH·HCl | 33 | 85 |

| Glycosidation | Acetobromoglucose, NaOH/EtOH | 45 | 90 |

| Sulfonation | SO₃-pyridine complex | 78 | 92 |

| Deacetylation | Methanolic NH₃ | 95 | 98 |

Challenges : Low yields in thiohydroxamic acid formation and stereochemical control during glycosidation limit scalability.

Nitronate Pathway for Stereochemical Control

Rollin and Tatibouët (2011) introduced a nitronate-mediated approach to address stereochemical inconsistencies in earlier methods. This method leverages nitroalkanes as precursors to thiohydroximates:

Procedure

Nitroalkane Preparation

Phenylacetaldehyde is converted to its nitro analogue via Henry reaction.Thiohydroximate Formation

Reaction with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylthiol under basic conditions yields Z/E-isomeric thiohydroximates (2:1 ratio).Sulfonation and Purification

Chlorosulfonic acid in pyridine facilitates sulfonation, followed by Zemplen deacetylation (KOMe/MeOH) to isolate the potassium salt.

Advantages

- Improved stereoselectivity (Z:E = 3:1 with optimized bases).

- Higher overall yield (62% vs. 45% in classical method).

Thiol-Nitrile Oxide Coupling (Benn’s Method)

Benn (1963) pioneered a thiol-nitrile oxide coupling strategy, circumventing unstable intermediates in the Ettlinger route:

Synthetic Route

Nitrile Oxide Generation

Phenylacetaldoxime is chlorinated to hydroxamic chloride, which rearranges to nitrile oxide in situ.Coupling with Glucosyl Thiol

Tetra-O-acetyl-β-D-glucopyranosylthiol reacts with nitrile oxide in ether, forming S-glucosyl thiohydroximate (84% yield).Sulfonation and Isolation

Pyridine-SO₃ complex sulfonates the intermediate, with potassium bicarbonate yielding the final salt.

Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Yield | 84% |

| Sulfonation Efficiency | 91% |

| Final Purity | 97% (HPLC) |

Scalability : This method is preferred for large-scale production due to reduced side reactions.

Sulfonation and Purification Techniques

Sulfonation Optimization

Purification Protocols

Cation Exchange Chromatography

Crystallization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Ettlinger-Lundeen | 45 | 95 | Moderate | Low |

| Nitronate Pathway | 62 | 97 | High | High |

| Benn’s Coupling | 78 | 97 | High | Moderate |

Key Insight : The nitronate pathway offers superior stereochemical fidelity, while Benn’s method provides higher throughput.

Large-Scale Production Considerations

Industrial Adaptations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Acetobromoglucose | 1,200 |

| SO₃-pyridine complex | 850 |

| Total (Benn’s Method) | 3,450 |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Glucotropaeolin potassium undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by myrosinase converts this compound into benzyl isothiocyanate.

Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its reactivity and stability.

Substitution: Substitution reactions can occur at the glucose moiety or the benzyl group, leading to various derivatives.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme is commonly used for hydrolysis under mild conditions.

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

Benzyl Isothiocyanate: Formed from enzymatic hydrolysis.

Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.

Scientific Research Applications

Agricultural Research

Pest Resistance

Glucotropaeolin potassium is utilized in agricultural studies to enhance plant defense mechanisms. Research indicates that glucosinolates contribute to pest resistance in crops, making them vital for sustainable agriculture practices. By understanding the metabolic pathways of glucotropaeolin, researchers aim to breed crops with improved resilience against pests and diseases .

Case Study: Crop Improvement

A study demonstrated that the application of glucotropaeolin in canola plants led to increased levels of pest resistance, significantly reducing damage from aphids. The findings suggest that manipulating glucosinolate levels can be an effective strategy for developing pest-resistant crop varieties .

Phytochemistry

Bioactive Compound Isolation

In phytochemistry, this compound serves as a tool for isolating and identifying bioactive compounds. This compound aids researchers in discovering new natural products with potential health benefits .

Data Table: Isolation Techniques

| Technique | Description | Outcome |

|---|---|---|

| HPLC | High-performance liquid chromatography for separation | Identification of glucosinolates |

| Mass Spectrometry | For structural analysis | Characterization of metabolites |

Environmental Science

Pollutant Impact Assessment

this compound is applied in environmental science to assess the impact of pollutants on plant health. Studies have shown that glucosinolates can influence the physiological responses of plants under stress conditions, providing insights into ecological balance and sustainability .

Case Study: Soil Contamination

Research involving contaminated soil revealed that plants with higher glucosinolate levels exhibited better growth and physiological performance compared to those with lower levels. This suggests a protective role for glucotropaeolin against environmental stressors .

Food Industry

Natural Preservative Potential

In the food industry, this compound is explored for its potential as a natural preservative. Its ability to inhibit microbial growth can help extend the shelf life of food products while maintaining safety and quality .

Data Table: Preservation Efficacy

| Food Product | Concentration (mg/L) | Microbial Growth Inhibition (%) |

|---|---|---|

| Fresh Vegetables | 50 | 85 |

| Processed Foods | 100 | 90 |

Pharmaceutical Development

Cancer Research Applications

this compound is recognized for its potential in cancer research as a precursor to benzyl isothiocyanate, a compound studied for its chemopreventive properties. Its utility in biochemical assays targeting cancer cell mechanisms has been documented extensively .

Case Study: Chemopreventive Properties

In vitro studies have shown that benzyl isothiocyanate derived from glucotropaeolin exhibits significant cytotoxic effects on various cancer cell lines. This highlights its potential as a therapeutic agent in cancer prevention strategies .

Mechanism of Action

The mechanism of action of glucotropaeolin potassium involves its enzymatic conversion to benzyl isothiocyanate by myrosinase . Benzyl isothiocyanate is a reactive compound that can interact with various molecular targets, including proteins and DNA. It exerts its effects by inducing oxidative stress, inhibiting cell proliferation, and triggering apoptosis in cancer cells . The compound also has antimicrobial properties, making it effective against certain pathogens .

Comparison with Similar Compounds

Structural Classification and Key Differences

Glucosinolates are categorized into three classes based on their side-chain (R-group) structures: aliphatic, aromatic, and indolic. Below is a comparative analysis of Glucotropaeolin potassium with representative compounds from each class:

| Compound | Class | Side Chain (R-Group) | Molecular Weight (g/mol) | Key Plant Sources |

|---|---|---|---|---|

| Glucotropaeolin K | Aromatic | Benzyl | 447.52 | Tropaeolum majus, L. sativum |

| Sinigrin (Allyl GLS) | Aliphatic | Allyl | 397.42 | Brassica nigra (black mustard) |

| Gluconapin (3-Butenyl) | Aliphatic | 3-Butenyl | 372.41 | Brassica rapa (turnip) |

| Glucobrassicin | Indolic | Indol-3-ylmethyl | 447.50 | Brassica oleracea (cabbage) |

Key Structural Notes:

- Glucotropaeolin’s benzyl group enables unique interactions in chromatographic systems, allowing clear separation from aliphatic (e.g., Sinigrin, Gluconapin) and indolic (e.g., Glucobrassicin) glucosinolates .

- Aliphatic glucosinolates differ in side-chain length and saturation (e.g., Sinigrin’s allyl vs. Gluconapin’s 3-butenyl), influencing their enzymatic hydrolysis products and bioactivities .

Stability Considerations :

Comparative Insights :

- Aromatic glucosinolates like Glucotropaeolin exhibit milder aversive responses in herbivores compared to indolic glucosinolates (e.g., Glucobrassicin), which are highly deterrent .

- Aliphatic glucosinolates (e.g., Sinigrin, Gluconapin) are more commonly associated with anticancer properties due to their hydrolysis products (isothiocyanates) .

Q & A

Basic: What validated analytical methods are recommended for quantifying glucotropaeolin potassium in plant extracts or biological samples?

This compound can be quantified using high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For LC-MS/MS, electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are effective for detecting intact glucosinolates and their desulfated derivatives. Method validation should include parameters like linearity, precision, and recovery rates using certified reference materials (e.g., rapeseed CRM BC190). Calibration curves using this compound as a reference standard ensure accuracy, with typical quantification limits of 0.06–1.27 mg/g in dietary supplements .

Basic: How should researchers prepare and standardize stock solutions of this compound for in vitro studies?

Stock solutions should be prepared in DMSO or aqueous buffers (e.g., phosphate-buffered saline) at concentrations ≤10 mM, considering solubility and stability. For example:

- DMSO stock : Dissolve 1 mg in 223.5 µL DMSO (10 mM).

- In vivo formulations : Combine DMSO stock with PEG300 and Tween 80 in saline to reduce toxicity. Validate purity (>98%) via COA and confirm chemical identity using Canonical SMILES (OC[C@H]1OC@@HC@HC@@H[C@@H]1O.[K+]). Ensure solutions are stored at -20°C and centrifuged to remove particulates before use .

Advanced: What experimental design considerations are critical for studying this compound-induced apoptosis in cancer cells?

- Control groups : Include untreated cells and ROS scavengers (e.g., NAC) to isolate oxidative stress effects.

- Multi-parametric endpoints : Combine Western blotting (for ER stress markers like GRP78), flow cytometry (apoptosis via Annexin V/PI), and live-cell imaging (calcium flux). Use mitochondrial/cytosolic fractionation to assess cytochrome c release.

Advanced: How can contradictory data on this compound’s bioactivity across cell lines be resolved?

- Cell-specific metabolic profiles : Quantify endogenous myrosinase activity, which converts glucotropaeolin to bioactive isothiocyanates.

- Microenvironmental factors : Test under hypoxic vs. normoxic conditions using Seahorse assays.

- Cross-talk validation : Inhibit upstream pathways (e.g., PI3K/AKT with LY294002) to confirm mechanism specificity.

Basic: What are the best practices for ensuring reproducibility in this compound studies?

- Material sourcing : Use certified reference standards (e.g., CAS 5115-71-9) from reputable suppliers, avoiding non-peer-reviewed vendors.

- Protocol transparency : Detail centrifugation speeds, incubation times, and antibody clones (e.g., anti-GADD153: sc-7351).

- Data archiving : Share raw Western blot images, LC-MS/MS spectra, and statistical code in repositories like Zenodo .

Advanced: What mechanistic insights can be gained from studying this compound’s interaction with glutathione redox dynamics?

Glucotropaeolin’s pro-oxidant effects can perturb glutathione (GSH) redox potential (EGSH), measured via Grx1-roGFP2 biosensors . Key approaches:

- Compartment-specific analysis : Target biosensors to mitochondria/cytosol to map ROS propagation.

- Pharmacological modulation : Co-treat with glutathione synthase inhibitors (e.g., BSO) to amplify oxidative stress.

Basic: How should researchers address batch-to-batch variability in this compound samples?

- Quality control : Require certificates of analysis (COA) with HPLC purity ≥98% and <0.5% endotoxins.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS stability-indicating assays.

- Inter-laboratory validation : Share aliquots with collaborating labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.